5-amino-3-{(Z)-1-cyano-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrazole ring, an indole moiety, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activities.
5-Amino-1,2,3-triazoles: Another class of heterocyclic compounds with comparable chemical properties and applications.
Uniqueness
What sets 5-AMINO-3-[(1Z)-1-CYANO-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the indole moiety and the fluorophenyl group, in particular, enhances its interaction with biological targets, making it a compound of significant interest in medicinal chemistry.
Properties
Molecular Formula |
C28H19FN6 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-[1-[(2-fluorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C28H19FN6/c29-25-12-6-4-8-19(25)17-34-18-21(23-11-5-7-13-26(23)34)14-20(15-30)27-24(16-31)28(32)35(33-27)22-9-2-1-3-10-22/h1-14,18H,17,32H2/b20-14+ |
InChI Key |
NWKYVUDMVSWUCG-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)/C#N)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5F)C#N)C#N)N |
Origin of Product |
United States |
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